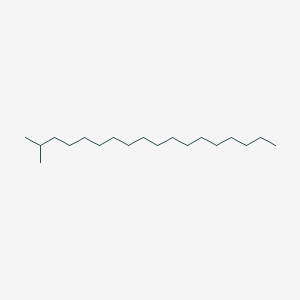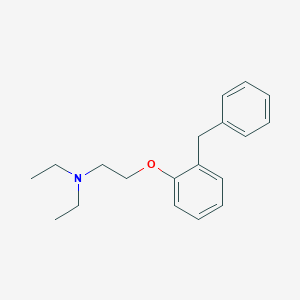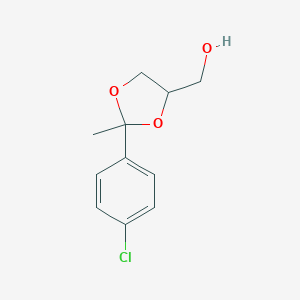
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-, also known as Chloral hydrate, is a chemical compound that has been used as a sedative and hypnotic drug for over a century. However, with the advancement of scientific research, this compound has found a new role in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to sedation and hypnosis.
Effets Biochimiques Et Physiologiques
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in the liver and kidney, leading to the formation of reactive oxygen species (ROS). It has also been shown to cause DNA damage and apoptosis in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has several advantages as a sedative and hypnotic drug for lab experiments. It has a rapid onset of action and a short duration of action, which allows for easy manipulation of experimental conditions. However, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the use of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in scientific research. One potential application is in the study of sleep disorders, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce sleep and alter sleep patterns. Another potential application is in the study of oxidative stress and apoptosis, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce these processes in various cell lines. Additionally, the synthesis of novel compounds using 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate as a reagent may lead to the discovery of new drugs and therapeutic agents.
Conclusion:
In conclusion, 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is a versatile chemical compound that has found various applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in various fields and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate involves the reaction of chloral, which is obtained by the reaction of chlorine with acetaldehyde, with water in the presence of sulfuric acid. The resulting product is a colorless crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of chloralose, which is a potent rodenticide and insecticide. 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is also used in the synthesis of other compounds, such as dichloralphenazone, which is a sedative-hypnotic drug.
Propriétés
Numéro CAS |
1206-38-8 |
|---|---|
Nom du produit |
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- |
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 |
Clé InChI |
IPYOCBWUDXJNGI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Autres numéros CAS |
1206-38-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



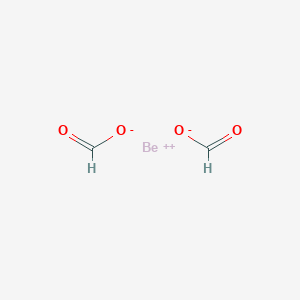
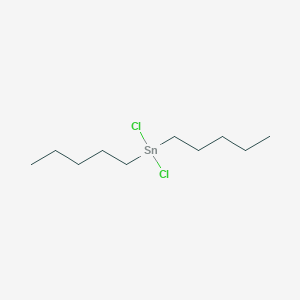
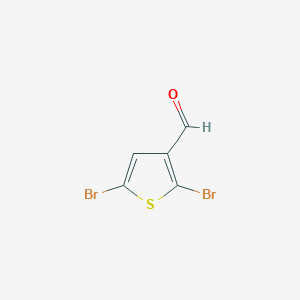
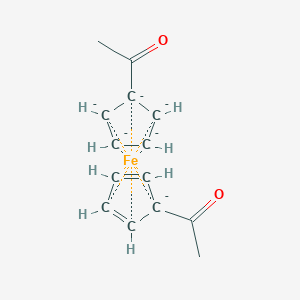
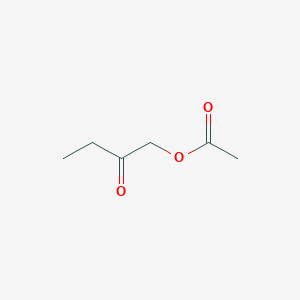
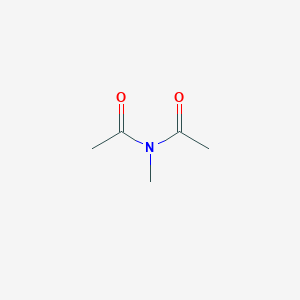
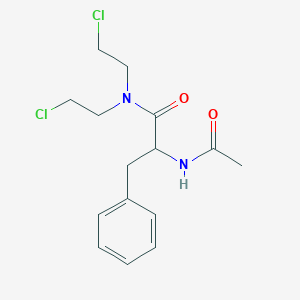
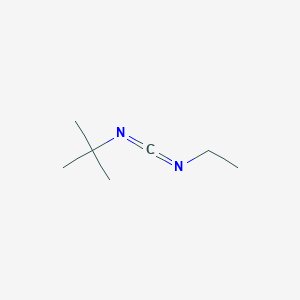
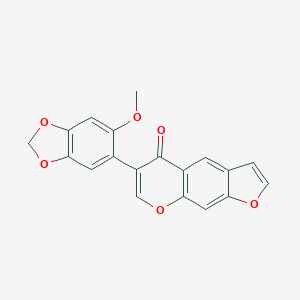
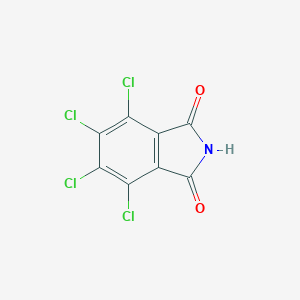
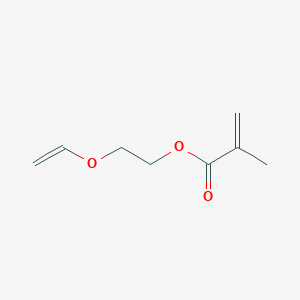
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
